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Compound of Interest

Compound Name: 5,6-Difluoropyridin-2-ol

Cat. No.: B15223202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The persistent challenge in identifying the chemical properties and synthesis pathways for 5,6-
Difluoropyridin-2-ol has led to a necessary pivot in our research focus. Extensive database

searches have yielded no definitive CAS number or substantial experimental data for this

specific isomer. This suggests that 5,6-Difluoropyridin-2-ol is either a novel compound with

limited public documentation or is described under a less common nomenclature.

In light of this, this technical guide will instead provide a comprehensive overview of a closely

related and well-documented isomer: 3,5-Difluoro-1H-pyridin-2-one. This compound shares key

structural features with the original topic of interest and is of significant relevance to

researchers in medicinal chemistry and drug discovery. The information presented herein is

intended to serve as a valuable resource for those working with fluorinated pyridine scaffolds.

Core Compound Identification
Chemical Name: 3,5-Difluoro-1H-pyridin-2-one

CAS Number: 914482-23-8[1]

Molecular Formula: C₅H₃F₂NO[1]

Structure:
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Chemical Structure of 3,5-Difluoro-1H-pyridin-2-one.

Physicochemical Properties
While specific experimental data for 3,5-Difluoro-1H-pyridin-2-one is not extensively available in

the public domain, the physicochemical properties can be predicted based on its structure and

data from related compounds. The presence of two fluorine atoms significantly influences the

molecule's electronics and lipophilicity.

Property
Predicted
Value/Information

Source

Molecular Weight 131.08 g/mol [1]

Appearance
Likely a solid at room

temperature

General knowledge of similar

small molecules

Solubility
Expected to have moderate

solubility in organic solvents

General knowledge of

pyridinones

Acidity (pKa)
The N-H proton is expected to

be weakly acidic

General knowledge of

pyridinones

Lipophilicity (LogP)

The fluorine atoms will

increase lipophilicity compared

to the non-fluorinated parent

compound

General knowledge of fluorine

in medicinal chemistry

Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for 3,5-Difluoro-1H-pyridin-2-one are

not readily available in the searched literature. However, general methods for the synthesis of

substituted pyridin-2(1H)-ones can be adapted. A plausible synthetic approach could involve

the fluorination of a suitable pyridinone precursor or the cyclization of a difluorinated acyclic

precursor.

One general method for the synthesis of substituted pyridin-2(1H)-ones involves the following

logical steps:
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General Synthetic Workflow for Pyridin-2-ones.

A more specific, though not directly verified for the 3,5-difluoro isomer, experimental protocol for

a related compound synthesis is as follows:

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling

This method describes the synthesis of 3-fluoropyridines and involves a photoredox-mediated

coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by cyclization.[2]

Materials: α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃ (photocatalyst), PPh₃,

propylene oxide, MeCN (acetonitrile), ammonium acetate.

Procedure:

A reaction tube is charged with the α,α-difluoro-β-iodoketone, silyl enol ether, fac-Ir(ppy)₃,

PPh₃, and propylene oxide in acetonitrile.

The mixture is irradiated with a blue LED for a specified time.

Ammonium acetate is added to the reaction mixture.

The mixture is heated to facilitate cyclization into the pyridine ring.

The product is isolated and purified, typically by column chromatography.

Biological Activity and Applications in Drug
Development
Fluorinated pyridines and pyridinones are privileged scaffolds in medicinal chemistry due to

their favorable metabolic stability, binding affinity, and bioavailability. While specific biological
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data for 3,5-Difluoro-1H-pyridin-2-one is sparse in the available literature, the structural motif is

present in compounds with a wide range of biological activities.

Potential Therapeutic Areas:

Oncology: Pyridinone derivatives have been investigated as inhibitors of various kinases and

other enzymes implicated in cancer progression.[3]

Infectious Diseases: The pyridine nucleus is a common feature in antibacterial and antifungal

agents.

Neuroscience: Substituted pyridines have been explored for their activity on CNS targets.

The logical relationship for the role of such compounds in drug discovery can be visualized as

follows:
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Role of Scaffolds in Drug Discovery.

Conclusion and Future Directions
3,5-Difluoro-1H-pyridin-2-one represents a valuable, albeit under-characterized, building block

for medicinal chemistry and materials science. The lack of extensive public data presents an

opportunity for further research to elucidate its synthesis, properties, and biological activity.

Future work should focus on developing and publishing a robust synthetic protocol,

characterizing its physicochemical properties through experimental means, and screening it
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against a variety of biological targets to uncover its therapeutic potential. The insights gained

from such studies will undoubtedly contribute to the broader understanding and application of

fluorinated heterocyclic compounds in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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